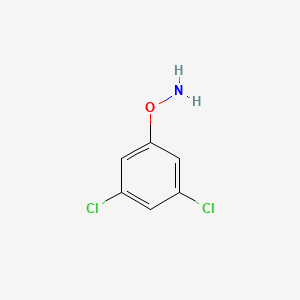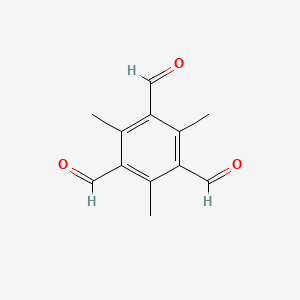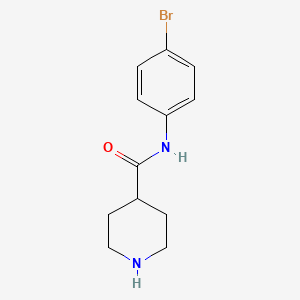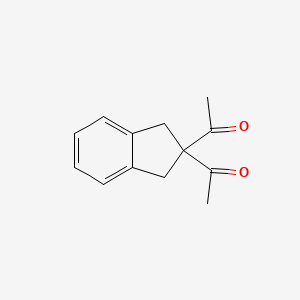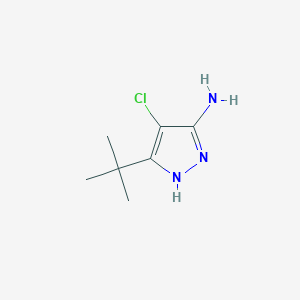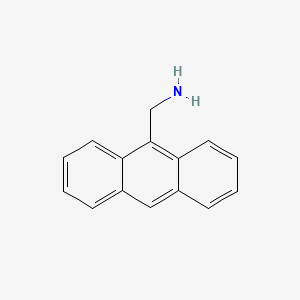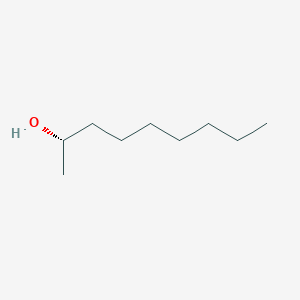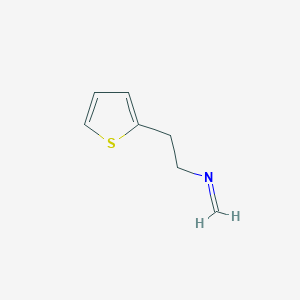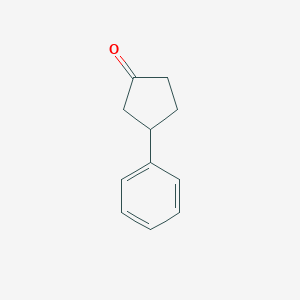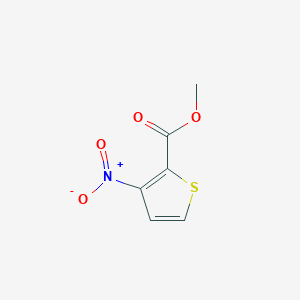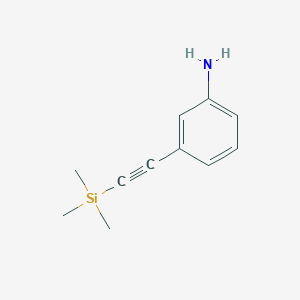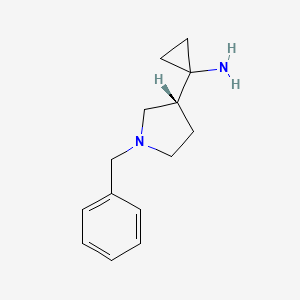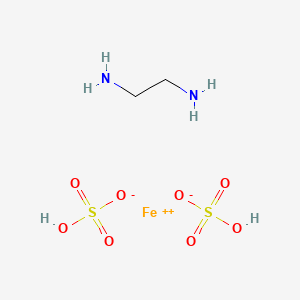
Iron(2+) ethylenediammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) ethylenediammonium sulphate is a coordination compound that combines ethane-1,2-diamine, hydrogen sulfate, and iron(2+). . Hydrogen sulfate is a common anion derived from sulfuric acid, and iron(2+) is the ferrous ion, a common oxidation state of iron in various compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane-1,2-diamine is typically synthesized by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . The reaction generates hydrogen chloride, which forms a salt with the amine. The amine is liberated by adding sodium hydroxide and can then be recovered by rectification .
Hydrogen sulfate can be obtained by reacting sulfuric acid with a base, such as sodium hydroxide, to form sodium hydrogen sulfate, which can then be used in further reactions.
Iron(2+) can be prepared by reducing iron(3+) compounds with reducing agents like hydrogen gas or carbon monoxide.
Industrial Production Methods
Industrial production of ethane-1,2-diamine involves the reaction of ethanolamine with ammonia . This method is preferred due to its efficiency and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+) ethylenediammonium sulphate undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.
Substitution: Ethane-1,2-diamine can participate in substitution reactions where its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Halogenated compounds, acids.
Major Products
Oxidation: Iron(3+) compounds.
Reduction: Iron(2+) compounds.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Applications De Recherche Scientifique
Iron(2+) ethylenediammonium sulphate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biological systems as a metal chelator.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethane-1,2-diamine;hydrogen sulfate;iron(2+) involves its ability to form coordination complexes with metal ions. The ethane-1,2-diamine acts as a bidentate ligand, binding to metal ions through its two amine groups. This interaction can influence the reactivity and stability of the metal ions, making them useful in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: Similar to ethane-1,2-diamine but with an additional methyl group.
1,3-Diaminopropane: Has a similar structure but with the amine groups separated by three carbon atoms.
Ethylenedinitramine: Contains nitro groups instead of amine groups.
Uniqueness
Iron(2+) ethylenediammonium sulphate is unique due to its combination of ethane-1,2-diamine, hydrogen sulfate, and iron(2+), which provides distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
63589-59-3 |
|---|---|
Formule moléculaire |
C2H10FeN2O8S2 |
Poids moléculaire |
310.1 g/mol |
Nom IUPAC |
ethane-1,2-diamine;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |
Clé InChI |
KLLMHEWAYVXMSW-UHFFFAOYSA-L |
SMILES |
C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
SMILES canonique |
C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


